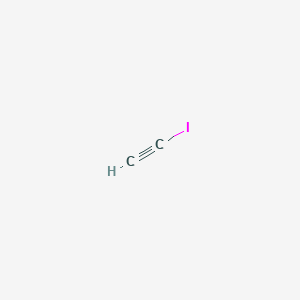
iodoethyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
iodoethyne (also known as iodoacetylene) is an organic compound with the molecular formula C₂H₁I. It is a derivative of acetylene (ethyne) where one of the hydrogen atoms is replaced by an iodine atom. This compound is part of the alkyne family, characterized by a carbon-carbon triple bond. Iodoacetylene is a valuable intermediate in organic synthesis due to its reactivity and ability to participate in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Direct Iodination of Acetylene: : One of the primary methods for preparing iodoacetylene involves the direct iodination of acetylene. This reaction typically requires the presence of a catalyst, such as copper(I) iodide, and is carried out under controlled conditions to prevent over-iodination.
-
Haloform Reaction: : Another method involves the haloform reaction, where acetylene is treated with iodine and a base (such as sodium hydroxide). This reaction proceeds through the formation of an intermediate, which is then converted to iodoacetylene.
Industrial Production Methods
Industrial production of iodoacetylene is less common due to the compound’s reactivity and potential hazards. when produced, it is typically done in specialized facilities with stringent safety protocols to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
-
Substitution Reactions: : Iodoacetylene can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium amide (NaNH₂) and organolithium compounds.
-
Addition Reactions: : The triple bond in iodoacetylene makes it susceptible to addition reactions. For example, it can react with hydrogen halides (HX) to form vinyl halides.
-
Oxidation and Reduction: : Iodoacetylene can be oxidized to form various products, including carboxylic acids and ketones, depending on the oxidizing agent used. Reduction reactions can convert iodoacetylene to ethylene or ethane.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium amide (NaNH₂), organolithium compounds.
Addition Reactions: Hydrogen halides (HX), halogens (X₂).
Oxidation: Potassium permanganate (KMnO₄), ozone (O₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Major Products Formed
Vinyl Halides: Formed from addition reactions with hydrogen halides.
Carboxylic Acids and Ketones: Formed from oxidation reactions.
Ethylene and Ethane: Formed from reduction reactions.
Wissenschaftliche Forschungsanwendungen
Iodoacetylene has several applications in scientific research:
-
Organic Synthesis: : It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing carbon-carbon and carbon-heteroatom bonds.
-
Material Science: : Iodoacetylene derivatives are explored for their potential use in the development of new materials with unique electronic and optical properties.
-
Medicinal Chemistry: : Researchers investigate iodoacetylene derivatives for their potential biological activities, including antimicrobial and anticancer properties.
-
Chemical Biology: : Iodoacetylene is used in chemical biology for the modification of biomolecules, enabling the study of biological processes at the molecular level.
Wirkmechanismus
The mechanism by which iodoacetylene exerts its effects depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the iodine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In addition reactions, the triple bond is broken, and new bonds are formed with the added atoms or groups.
Molecular Targets and Pathways
Nucleophilic Substitution: The carbon-iodine bond is the primary target, with the nucleophile attacking the carbon atom.
Addition Reactions: The carbon-carbon triple bond is the target, with the addition of atoms or groups across the bond.
Vergleich Mit ähnlichen Verbindungen
Iodoacetylene can be compared with other halogenated alkynes, such as:
-
Bromoacetylene (C₂HBr): : Similar in structure but with a bromine atom instead of iodine. Bromoacetylene is less reactive than iodoacetylene due to the lower reactivity of the carbon-bromine bond compared to the carbon-iodine bond.
-
Chloroacetylene (C₂HCl): : Contains a chlorine atom instead of iodine. Chloroacetylene is even less reactive than bromoacetylene, making iodoacetylene the most reactive among the three.
-
Fluoroacetylene (C₂HF): : Contains a fluorine atom. Fluoroacetylene is the least reactive due to the strong carbon-fluorine bond.
Uniqueness of Iodoacetylene
Iodoacetylene’s high reactivity makes it a unique and valuable compound in organic synthesis. Its ability to undergo a wide range of chemical reactions, including nucleophilic substitution and addition reactions, sets it apart from other halogenated alkynes. This reactivity is primarily due to the relatively weak carbon-iodine bond, which is more easily broken compared to carbon-bromine, carbon-chlorine, and carbon-fluorine bonds.
Eigenschaften
CAS-Nummer |
14545-08-5 |
|---|---|
Molekularformel |
C2HI |
Molekulargewicht |
151.93 g/mol |
IUPAC-Name |
iodoethyne |
InChI |
InChI=1S/C2HI/c1-2-3/h1H |
InChI-Schlüssel |
JCIVIRQSXLTMEF-UHFFFAOYSA-N |
SMILES |
C#CI |
Kanonische SMILES |
C#CI |
Key on ui other cas no. |
14545-08-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















